molecular formula C16H21ClN2O B1395189 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220032-24-5

8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride

Cat. No.: B1395189
CAS No.: 1220032-24-5
M. Wt: 292.8 g/mol
InChI Key: OSJUIZLHBYXDCN-UHFFFAOYSA-N
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Description

8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride is a synthetic research compound of significant interest in medicinal chemistry, particularly in the development of multifunctional agents for neurodegenerative diseases. Its core structure integrates a quinoline moiety, known for metal-chelating properties, with a piperidine-containing side chain. This molecular design aims to confer dual functionality: agonist activity at dopamine D2 and D3 receptors for symptomatic relief, and the capacity to chelate redox-active iron in the brain . The role of iron in generating oxidative stress is strongly implicated in the pathogenesis of Parkinson's disease (PD), and the ability of this compound to sequester iron may provide a neuroprotective effect by reducing oxidative damage and preventing the aggregation of proteins like α-synuclein . In preclinical research, closely related analogues have demonstrated potent in vivo activity, reversing locomotor deficits in PD animal models . Furthermore, the piperidine and quinoline scaffolds are independently recognized for their relevance in antimalarial and antimicrobial research, highlighting the versatility of this compound as a building block in drug discovery . This product is provided for research applications in neuroscience and medicinal chemistry. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-2-10-17-14(7-1)9-12-19-15-8-3-5-13-6-4-11-18-16(13)15;/h3-6,8,11,14,17H,1-2,7,9-10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUIZLHBYXDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC3=C2N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of quinoline and 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including resistant strains, showing potential as an antibacterial agent. Studies have demonstrated that modifications in the piperidine structure can enhance its efficacy against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

  • A study conducted on the compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 1.5 μg/mL, indicating strong antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific cellular pathways.

Case Study: Anticancer Mechanism

  • In vitro studies demonstrated that this compound inhibited the growth of FaDu hypopharyngeal tumor cells. The compound's mechanism involves the activation of caspases, leading to programmed cell death.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly in targeting metalloproteases involved in cancer metastasis and other diseases. Its ability to modulate enzyme activity positions it as a potential therapeutic agent.

Research Findings Summary Table

Application AreaFindingsReference
Antimicrobial ActivityEffective against MRSA with MIC of 1.5 μg/mL
Anticancer ActivityInduces apoptosis in FaDu cells
Enzyme InhibitionInhibits metalloproteases

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies: Understanding the precise molecular mechanisms underlying its anticancer and antibacterial activities.
  • Structural Modifications: Synthesizing analogs to improve efficacy and reduce toxicity.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic effects in living organisms.

Mechanism of Action

The mechanism of action of 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key differences between 8-[2-(2-piperidinyl)ethoxy]quinoline hydrochloride and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 8-(piperidinyl-ethoxy) C₁₆H₂₁N₂O·HCl 296.82 Piperidine enhances lipophilicity; hydrochloride improves aqueous solubility.
8-Hydroxyquinoline hydrochloride () 8-hydroxy C₉H₇NO·HCl 197.63 Smaller, less basic; known for metal chelation and antimicrobial activity.
8-(2-Aminoethoxy)-2-methylquinoline dihydrochloride () 8-(aminoethoxy), 2-methyl C₁₂H₁₅N₂O·2HCl 279.18 (free base) + 72.9 (HCl) Primary amine group increases polarity; dihydrochloride enhances solubility.
Amiodarone Hydrochloride () Complex benzofuran-iodinated C₂₅H₂₉I₂NO₃·HCl 681.77 Iodinated aromatic system; used as an antiarrhythmic agent.
Vernakalant Hydrochloride () Pyrrolidinyl-ethoxy C₂₀H₃₁NO₄·HCl 385.93 Five-membered pyrrolidine ring; targets atrial fibrillation.
Key Observations:
  • Solubility : Hydrochloride salts (e.g., target compound, amiodarone) generally exhibit better solubility than free bases, critical for oral bioavailability .
  • Substituent Position: Antiplasmodial studies () indicate that 8-position substituents on quinoline (e.g., methoxy, chloro) may reduce activity compared to 7-position analogues. However, the piperidinyl-ethoxy group’s larger size and basicity could modulate target binding differently .

Pharmacological and Functional Comparisons

Anti-Infective Potential
  • 8-Hydroxyquinoline derivatives () are established antimicrobial agents due to metal ion chelation. The target compound’s piperidinyl group may alter this mechanism by introducing steric hindrance or additional basic sites .
  • Chloroquine analogues () with 7-chloro substituents show higher antiplasmodial activity than 8-substituted variants. However, the piperidinyl-ethoxy group’s unique structure could target parasitic enzymes differently, warranting further study .

Biological Activity

8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring system substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms. The presence of the piperidine group is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a significant role in cell proliferation and survival. Upon binding to FGFRs, the compound prevents dimerization and autophosphorylation, leading to reduced signaling through the RAS-MEK-ERK pathway, ultimately inhibiting tumor growth and inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, characterized by mitochondrial membrane potential loss and caspase activation .

Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties, potentially making them useful in treating infections .
  • Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective effects, as seen in related compounds targeting neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. Studies indicate that the compound is stable under physiological conditions and exhibits good bioavailability, which is critical for therapeutic efficacy.

Study 1: Cancer Cell Lines

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 5 µM, indicating potent activity against these cells. The mechanism was linked to the inhibition of FGFR signaling pathways .

Study 2: Animal Models

In vivo studies using mouse models of colorectal cancer demonstrated significant tumor reduction following administration of the compound. Tumor growth rates were markedly decreased compared to control groups, supporting its potential as an effective anticancer agent .

Data Summary Table

Biological ActivityObservationsReference
Cell Proliferation InhibitionIC50 = 5 µM in breast cancer cells
Induction of ApoptosisIncreased caspase activity observed
Tumor Growth ReductionSignificant decrease in mouse models
Antimicrobial ActivityPotential effectiveness against pathogens

Q & A

Q. What are the common synthetic routes for 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A reported method involves reacting 8-hydroxyquinoline derivatives with 2-(piperidin-2-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include 5-chloromethyl-8-hydroxyquinoline hydrochloride, which reacts with piperidine derivatives to introduce the ethoxy-piperidinyl moiety . Reaction optimization often requires controlled pH and temperature to minimize byproducts like unsubstituted quinoline derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR : The quinoline aromatic protons (δ 7.5–9.0 ppm) and piperidinyl protons (δ 1.5–3.5 ppm) are diagnostic. Coupling patterns (e.g., doublets for ethoxy groups) and integration ratios validate substitution positions .
  • IR : Stretching frequencies for C-O (1050–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds confirm the ethoxy linker and piperidinyl amine .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₁N₂O₂·HCl) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidinyl intermediates .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
  • Temperature Control : Maintaining 60–80°C prevents thermal degradation of the quinoline core .
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) isolates high-purity product .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability)?

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite Interference : Perform LC-MS to rule out degradation products during bioactivity assays .
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers caused by batch-to-batch impurities .

Q. What in vitro models are suitable for studying target interactions?

  • Receptor Binding Assays : Radioligand displacement (e.g., [³H]-labeled antagonists) quantifies affinity for GPCRs or kinases .
  • Cell Viability Assays : MTT or resazurin-based tests assess cytotoxicity in cancer lines (e.g., MCF-7, HeLa) .
  • Patch-Clamp Electrophysiology : Measures ion channel modulation (e.g., K⁺ or Ca²⁺ currents) in neuronal models .

Q. How do structural modifications affect biological activity?

  • Quinoline Core : Electron-withdrawing groups (e.g., Cl at C-5) enhance receptor binding via hydrophobic interactions .
  • Piperidinyl Moiety : N-methylation reduces basicity, altering membrane permeability and CNS penetration .
  • Ethoxy Linker : Elongation (e.g., propoxy) may improve solubility but reduce target specificity .

Q. What computational methods predict physicochemical properties?

  • Molecular Dynamics (MD) : Simulates solubility and logP using force fields (e.g., AMBER) .
  • Docking Studies (AutoDock Vina) : Predicts binding modes to targets like PDGFRβ or serotonin receptors .
  • Validation : Compare computed logD (e.g., ±0.5) with experimental shake-flask measurements .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Scalable reactors (e.g., flow chemistry) ensure uniform mixing and reduce dimerization .
  • Purity Monitoring : In-line HPLC tracks intermediates; QbD principles optimize critical parameters (e.g., residence time) .
  • Crystallization Control : Seeding techniques prevent polymorphic variations during large-scale recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.